4-Amino-2,5-dimethylbenzonitrile
Overview
Description
4-Amino-2,5-dimethylbenzonitrile is an organic compound with the molecular formula C9H10N2. It is a derivative of benzonitrile, characterized by the presence of amino and methyl groups at specific positions on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Amino-2,5-dimethylbenzonitrile involves the reaction of 4-bromo-2,5-dimethylaniline with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst. The reaction is carried out in N,N-dimethylformamide at 120°C for 48 hours in a sealed tube. The product is then extracted and purified using column chromatography .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions:
Substitution: Reagents such as halogens or sulfonyl chlorides in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: Formation of substituted derivatives.
Oxidation: Formation of nitro compounds.
Reduction: Formation of primary amines.
Scientific Research Applications
4-Amino-2,5-dimethylbenzonitrile is used extensively in scientific research due to its versatility:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the synthesis of dyes, pigments, and other materials.
Mechanism of Action
The mechanism by which 4-Amino-2,5-dimethylbenzonitrile exerts its effects depends on its application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways .
Comparison with Similar Compounds
- 4-Aminobenzonitrile
- 4-(Dimethylamino)benzonitrile
- 2,5-Dimethylbenzonitrile
Comparison: 4-Amino-2,5-dimethylbenzonitrile is unique due to the presence of both amino and methyl groups, which can influence its reactivity and binding properties. Compared to 4-Aminobenzonitrile, the additional methyl groups can enhance hydrophobic interactions and potentially alter the compound’s solubility and stability .
Properties
IUPAC Name |
4-amino-2,5-dimethylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-4-9(11)7(2)3-8(6)5-10/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVXDBACUPMBDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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